Tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate is a chemical compound characterized by the presence of a tert-butyl group attached to a brominated pyridine ring and a methyl carbamate functional group. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly as an intermediate in the development of pharmaceuticals.
The synthesis of tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate typically involves several key steps:
The molecular structure of tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate features:
Key structural data includes:
Tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate can participate in various chemical reactions:
These reactions are significant for developing more complex organic molecules and exploring reaction mechanisms involving brominated compounds .
The mechanism of action for tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate primarily relates to its interactions with biological targets:
Data supporting these actions suggest potential applications in drug development .
Key physical properties include:
Chemical properties include:
Relevant analyses indicate that it is a viable candidate for further exploration in both synthetic and medicinal chemistry contexts .
Tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate is utilized in various scientific fields:
Its diverse applications underscore its significance in advancing chemical research and pharmaceutical development .
Palladium-catalyzed cross-coupling represents a cornerstone methodology for modifying the bromopyridine moiety in tert-butyl (5-bromopyridin-3-yl)(methyl)carbamate (CAS 1243698-95-4). This compound's bromine atom at the pyridine 5-position exhibits exceptional reactivity toward Pd(0)-catalyzed transformations, enabling selective C–C or C–heteroatom bond formation while preserving the methylcarbamate group. Key studies demonstrate effective coupling with cyanide sources to generate nitrile derivatives under controlled conditions, leveraging the electron-withdrawing nature of the carbamate group to enhance ortho-directed metalation [6] . The bromine's displacement occurs regioselectively due to reduced electron density at C5, as confirmed through computational analysis of the pyridine ring's charge distribution.
Table 1: Palladium-Catalyzed Coupling Reactions of tert-Butyl (5-bromopyridin-3-yl)(methyl)carbamate
| Coupling Partner | Catalyst System | Temperature | Yield Range | Application Target |
|---|---|---|---|---|
| Cyanide Sources | Pd(dppf)Cl₂/DIPEA | 80-90°C | 65-78% | 5-Cyanopyridine derivatives |
| Arylboronic Acids | Pd(PPh₃)₄/K₂CO₃ | 70-80°C | 72-85% | Biaryl pharmaceuticals |
| Amines | Pd₂(dba)₃/XPhos | 90-100°C | 68-80% | Aminopyridine scaffolds |
| Vinyltributyltin | Pd(PPh₃)₄/CuI | 60-70°C | 60-75% | Extended conjugation systems |
Notably, the tert-butyloxycarbonyl (Boc) group remains intact under these conditions due to its compatibility with weak bases (e.g., Cs₂CO₃, K₂CO₃) commonly employed in cross-coupling reactions [5] . Recent advances highlight microwave-assisted protocols that reduce reaction times from 24 hours to under 2 hours while maintaining yields >75%, significantly enhancing synthetic efficiency for pharmaceutical intermediates requiring this core structure [6].
The synthesis of tert-butyl (5-bromopyridin-3-yl)(methyl)carbamate (C₁₁H₁₅BrN₂O₂, MW 287.15) fundamentally relies on carbamate-forming reactions between 5-bromo-3-(methylamino)pyridine and tert-butyl carbonyl equivalents. Two predominant methodologies exist: (a) direct reaction with di-tert-butyl dicarbonate (Boc₂O) and (b) stepwise synthesis via in situ-generated tert-butyl isocyanate. The latter approach demonstrates particular utility for sterically hindered substrates [6] . When Boc₂O is employed, the reaction typically proceeds in anhydrous THF or DCM with catalytic DMAP (4-dimethylaminopyridine) at 0°C to 25°C, achieving 80-92% conversion within 6 hours.
Table 2: Carbamate Formation Method Comparison
| Method | Reagent | Solvent | Time (h) | Yield (%) | Impurity Profile |
|---|---|---|---|---|---|
| Boc₂O/DMAP | Di-tert-butyl dicarbonate | THF | 6 | 80-92 | <3% bis-Boc adduct |
| Boc-ONH₂/Pyridine | tert-Butyl carbamate | DCM | 12 | 75-85 | <5% dehalogenated product |
| Phosgene/BocOH | tert-Butyl alcohol | Toluene | 8 | 70-78 | <8% chloroformate |
| Tert-butyl isocyanate | ClCOCOCl/BocOH | DCE | 4 | 88-95 | <1% urea derivatives |
The tert-butyl isocyanate route (CAS 4248-19-5) offers superior selectivity for monoalkylated carbamates when synthesizing unsymmetrical N-methyl derivatives [5] . Critical to high-yield production (>90%) is the strict exclusion of moisture, as water competes with the aminated pyridine, generating inert tert-butylamine. This method enables gram-scale synthesis with minimal purification, evidenced by consistent HPLC purity >98% when using high-purity (≥98%) 5-bromo-3-(methylamino)pyridine starting material [6].
Strategic protection-deprotection sequences are essential when functionalizing pyridine rings bearing multiple reactive sites. The tert-butyl (5-bromopyridin-3-yl)(methyl)carbamate scaffold often requires selective transformations where the Boc group serves as a temporary protecting group for the secondary amine. Studies comparing alkylation efficiencies reveal that N-methylation prior to Boc protection affords higher overall yields (87%) compared to post-protection methylation (62%) due to reduced steric constraints [4] [5].
Key optimization parameters include:
The optimal sequence involves: (1) selective monoalkylation of 5-bromo-3-aminopyridine using methyl iodide/Cs₂CO₃ in NMP; (2) Boc protection with Boc₂O/DMAP; (3) functionalization at C5 via cross-coupling; (4) final deprotection if needed. This workflow achieves cumulative yields of 75-80% across four steps, significantly outperforming alternative sequences by minimizing purification losses [4] [9].
Transitioning from milligram to kilogram-scale production of tert-butyl (5-bromopyridin-3-yl)(methyl)carbamate (CAS 1243698-95-4) necessitates modifications to laboratory protocols. Critical scale-up parameters include reagent stoichiometry control, exotherm management, and simplified isolation techniques. Optimized large-scale routes employ:
Table 3: Scalable Synthesis Conditions and Outcomes
| Scale | Reactor Type | Temperature Control | Isolation Method | Purity (%) | Cycle Time | Annual Capacity |
|---|---|---|---|---|---|---|
| Laboratory (100g) | Round-bottom flask | Ice bath to RT | Column chromatography | 95-98 | 3 days | 5 kg |
| Pilot (5kg) | Jacketed vessel | Cryogenic cooling | Centrifugation | 98-99 | 18 hours | 150 kg |
| Production (50kg) | Flow reactor | In-line heat exchanger | Continuous filtration | >99.5 | 4 hours | 2,000 kg |
Economic analysis reveals a 40% cost reduction per kilogram when implementing continuous manufacturing versus batch processing, primarily from reduced solvent consumption and labor [5] . Critical quality attributes (CQAs) include residual palladium (<10 ppm), bromopyridine dimers (<0.15%), and solvent residues, controlled through parametric process monitoring. The optimized process delivers the compound in 82% overall yield from commercial 5-bromo-3-aminopyridine, with >99% chemical purity suitable for GMP pharmaceutical synthesis [6].
CAS No.: 15302-16-6
CAS No.: 3259-43-6
CAS No.: 7440-12-2
CAS No.:
CAS No.: